molecular formula C10H10N2O4S B12381150 3-Tosylimidazolidine-2,4-dione

3-Tosylimidazolidine-2,4-dione

Cat. No.: B12381150
M. Wt: 254.26 g/mol
InChI Key: KMXJIJFWFDCXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

3-Tosylimidazolidine-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of tosyl chloride with imidazolidine-2,4-dione under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

3-Tosylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Tosylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tosylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the parasite Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-Tosylimidazolidine-2,4-dione is unique due to its tosyl group, which imparts specific chemical properties and biological activity. Similar compounds include:

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)

InChI Key

KMXJIJFWFDCXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O

Origin of Product

United States

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